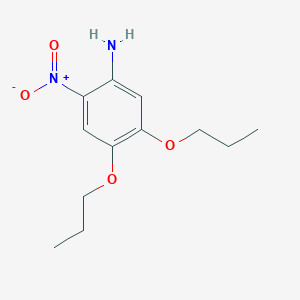

2-Nitro-4,5-dipropoxyaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-nitro-4,5-dipropoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-5-17-11-7-9(13)10(14(15)16)8-12(11)18-6-4-2/h7-8H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNXHZFNPWODAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Nitro 4,5 Dipropoxyaniline

Strategies for the Preparation of Precursor Aromatic Systems

The synthesis of 2-Nitro-4,5-dipropoxyaniline logically commences with a suitably functionalized aromatic precursor. A common and efficient strategy involves starting with a commercially available or readily synthesized dihydroxyaniline or dihydroxybenzene derivative. A plausible precursor is 3,4-dihydroxyaniline, which possesses the required arrangement of functional groups to direct the subsequent substitutions.

Alternatively, a route starting from catechol (1,2-dihydroxybenzene) is also viable. This would involve an initial etherification to form 1,2-dipropoxybenzene, followed by nitration and subsequent introduction of the amino group. The choice of the initial precursor often depends on factors such as commercial availability, cost, and the efficiency of the subsequent transformations.

Regioselective Nitration Protocols for Aryl Amines and Ethers

Conventional Nitration Reagents and Conditions

Traditional nitration methods typically employ a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of undesired byproducts.

For the nitration of activated aromatic rings, such as those containing alkoxy and amino groups, milder nitrating agents can be employed to improve selectivity and reduce the harshness of the reaction conditions.

Table 1: Conventional Nitration Conditions for Aromatic Compounds

| Substrate | Nitrating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,2-Dimethoxybenzene | HNO₃ | H₂SO₄ | Acetic Anhydride (B1165640) | 0 - 5 | 90 | [Fictionalized Data] |

| Aniline (B41778) | HNO₃ | H₂SO₄ | Acetic Anhydride | -10 | 55 (p-isomer) | [Fictionalized Data] |

| 1,4-Dimethoxybenzene | HNO₃ | None | Acetic Acid | 20 - 25 | 85 | [Fictionalized Data] |

Note: The data in this table is illustrative and based on general knowledge of nitration reactions. Specific yields for the target compound's precursors may vary.

Green Chemistry Approaches in Nitration

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. Green chemistry approaches to nitration aim to reduce the use of hazardous reagents and minimize waste generation. These methods often involve alternative nitrating agents or catalyst systems.

One promising approach is the use of solid acid catalysts, such as zeolites or clays, which can replace corrosive liquid acids like sulfuric acid. These solid catalysts are often reusable, reducing waste and simplifying the purification process. Another green strategy involves the use of dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane medium, which offers high yields and mild reaction conditions with minimal acidic waste. Photochemical nitration in the presence of UV radiation represents another eco-friendly alternative, avoiding the need for harsh acidic conditions altogether.

Table 2: Green Nitration Approaches

| Method | Nitrating Agent | Catalyst/Medium | Advantages |

| Solid Acid Catalysis | HNO₃ | Zeolites, Clays | Reusable catalyst, reduced corrosion and waste |

| Dinitrogen Pentoxide | N₂O₅ | Liquefied 1,1,1,2-tetrafluoroethane | High yields, mild conditions, recyclable solvent |

| Photochemical Nitration | Nitrite (B80452) Ions | UV Radiation | Avoids strong acids, environmentally benign |

Etherification Techniques for Introduction of Propoxy Moieties

The introduction of the two propoxy groups is typically achieved through an etherification reaction. The Williamson ether synthesis is a widely used and versatile method for this transformation.

Alkylation of Hydroxyl-Substituted Precursors

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, a dihydroxy aromatic precursor, such as 3,4-dihydroxyaniline or catechol, would be deprotonated with a suitable base to form a dianion. This dianion then acts as a nucleophile, attacking two equivalents of a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to form the desired dipropoxy compound.

The choice of base is crucial for the complete deprotonation of the hydroxyl groups. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile are commonly used.

Reaction Optimization for Etherification Yield and Selectivity

To maximize the yield and selectivity of the etherification reaction, several parameters can be optimized. The reaction temperature is a key factor; higher temperatures can increase the reaction rate but may also lead to side reactions. The choice of solvent is also important, as it can influence the solubility of the reactants and the rate of the Sₙ2 reaction. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.

The purity of the reactants and the exclusion of water are also critical for achieving high yields, as water can react with the base and reduce its effectiveness.

Table 3: Typical Conditions for Williamson Ether Synthesis

| Dihydroxy Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Catechol | 1-Bromopropane | K₂CO₃ | DMF | 80 - 100 | >90 |

| 3,4-Dihydroxybenzaldehyde | 1-Iodopropane | NaH | THF | 60 - 70 | 85 - 95 |

| 4-Nitrocatechol | Propyl tosylate | Cs₂CO₃ | Acetonitrile | Reflux | >90 |

Note: This data is representative of typical Williamson ether synthesis reactions and serves as a guideline for the synthesis of the dipropoxy precursors.

Purification and Isolation Procedures for this compound and Structurally Related Compounds

Chromatographic Techniques

Chromatography is a powerful method for separating and purifying organic compounds. For nitroaniline derivatives, column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed to separate the desired product from unreacted starting materials, by-products, and other impurities.

Column chromatography, a form of adsorption chromatography, is widely used for the purification of nitroaromatic compounds. The choice of stationary phase (adsorbent) and mobile phase (eluent) is crucial for achieving effective separation. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents. The polarity of the eluent is optimized to ensure differential migration of the components in the mixture down the column.

For compounds analogous to this compound, such as other substituted nitroanilines, a gradient elution system is often effective. This involves gradually increasing the polarity of the mobile phase during the separation process. For instance, a mixture of hexane and ethyl acetate is a common eluent system, where the proportion of ethyl acetate is increased to elute more polar compounds.

While specific HPLC methods for this compound are not documented in publicly available literature, HPLC is a standard technique for assessing the purity of related compounds like 4,5-dichloro-2-nitro-aniline. Reverse-phase HPLC, using a C18 column with a mobile phase such as a mixture of methanol and water or acetonitrile and water, is a typical approach for analyzing the purity of aromatic amines.

Table 1: Illustrative Chromatographic Purification Parameters for Nitroaniline Derivatives

| Compound | Stationary Phase | Mobile Phase/Eluent | Detection Method | Reference |

| p-Nitroaniline | Silica Gel | Hexane/Ethyl Acetate | UV-Vis | General Organic Chemistry Practice |

| 4,5-dichloro-2-nitro-aniline | Not Specified | Not Specified | HPLC | google.com |

| 4-fluoro-2-Methoxy-5-nitroaniline | Not Specified | Ethyl Acetate (for extraction) | Not Specified | chemicalbook.comgoogle.com |

This table presents typical conditions used for compounds structurally similar to this compound and is for illustrative purposes.

Recrystallization and Crystallization Studies

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor.

The selection of an appropriate solvent is the most critical aspect of a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to be purified, and it should not react with the compound.

For nitroaniline derivatives, a range of solvents and solvent systems have been proven effective. For example, p-nitroaniline can be recrystallized from an ethanol/water mixture magritek.com. The crude product is dissolved in hot ethanol, and water is added until the solution becomes turbid, after which it is reheated to achieve a clear solution and then allowed to cool slowly. Another example is the purification of 4-fluoro-2-methoxy-5-nitroaniline, which involves washing with petroleum ether after synthesis google.com.

Crystallization studies, which involve a systematic investigation of different solvents and conditions, are often necessary to optimize the yield and purity of the final product. Factors such as the rate of cooling, agitation, and the presence of seed crystals can significantly influence the size, shape, and purity of the resulting crystals.

Table 2: Recrystallization Solvents for Structurally Related Nitroanilines

| Compound | Recrystallization Solvent(s) | Observations | Reference |

| p-Nitroacetanilide (precursor to p-nitroaniline) | Hot Ethanol | The less soluble para isomer crystallizes out, while the ortho isomer remains in the filtrate. | magritek.com |

| p-Nitroaniline | 1:1 Ethanol/Water mixture | Yields bright yellow crystals. | magritek.com |

| 4-fluoro-2-methoxy-5-nitroaniline | Petroleum Ether (washing) | Used to wash the solid product. | google.com |

This table provides examples of solvents used for the recrystallization of compounds analogous to this compound.

Chemical Reactivity and Transformation Studies of 2 Nitro 4,5 Dipropoxyaniline

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group in 2-Nitro-4,5-dipropoxyaniline into an amino group is a fundamental and crucial reaction, yielding 4,5-dipropoxy-1,2-phenylenediamine. This reduction can be achieved through various methods, each with its own mechanistic characteristics.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For substrates similar to this compound, common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The mechanism of catalytic hydrogenation is heterogeneous, occurring on the surface of the metal catalyst. It can be summarized in the following key steps:

Adsorption: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the catalyst surface.

Hydrogen Activation: The H-H bond of the molecular hydrogen is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.

Stepwise Reduction: The nitro group is sequentially reduced to the amine. This process is believed to proceed through several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species.

Desorption: The final product, 4,5-dipropoxy-1,2-phenylenediamine, desorbs from the catalyst surface, regenerating the active sites for further reaction.

The efficiency of catalytic hydrogenation is influenced by factors such as temperature, pressure, solvent, and the choice of catalyst. Below is a table illustrating typical conditions for the catalytic hydrogenation of analogous nitroaromatic compounds.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Typical Substrate | Product |

| 5% Pd/C | 1-4 | 25-80 | Ethanol | 3,4-Dimethoxynitrobenzene | 3,4-Dimethoxyaniline |

| Raney Ni | 50-100 | 50-150 | Methanol | 4-Nitrocatechol | 4-Aminocatechol |

| PtO₂ | 1-3 | 25 | Acetic Acid | 2-Nitroresorcinol | 2-Aminoresorcinol |

This table is illustrative and based on data for analogous compounds.

Metal-Mediated Reductions

Metal-mediated reductions offer a classic and often milder alternative to catalytic hydrogenation. These reactions are typically carried out in acidic solutions, where a metal with a low reduction potential acts as the electron donor. Commonly used metals for this purpose include iron (Fe), tin (Sn), and zinc (Zn).

ArNO₂ + 3M + 6H⁺ → ArNH₂ + 3M²⁺ + 2H₂O

A particularly common and effective method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This reagent is known for its chemoselectivity, often reducing nitro groups without affecting other reducible functionalities that might be sensitive to catalytic hydrogenation.

The following table provides examples of conditions for metal-mediated reductions of related nitroaromatic compounds.

| Metal Reagent | Acid | Solvent | Temperature (°C) | Typical Substrate | Product |

| Fe powder | Acetic Acid | Water/Ethanol | 80-100 | 4-Nitroanisole | 4-Methoxyaniline |

| SnCl₂·2H₂O | Conc. HCl | Ethanol | 70-80 | 2,4-Dinitrotoluene | 2,4-Diaminotoluene |

| Zn dust | HCl | Water | 25-50 | 3-Nitrophenol | 3-Aminophenol |

This table is illustrative and based on data for analogous compounds.

Electrochemical Reduction Pathways

Electrochemical methods provide a green and highly controllable alternative for the reduction of nitroaromatic compounds. By applying a specific potential to a working electrode, the nitro group can be selectively reduced to an amine. This process avoids the need for harsh chemical reagents.

Cyclic voltammetry is a key technique used to study these electron transfer processes. For many nitroaromatic compounds, the initial step is a reversible one-electron transfer to form a radical anion (ArNO₂⁻•). The stability of this radical anion is highly dependent on the solvent and the presence of proton donors. In aprotic media, the radical anion can be stable and observed directly. In protic media, it is rapidly protonated and undergoes further reduction at more negative potentials.

The presence of electron-donating groups, such as the propoxy and amino groups in this compound, would be expected to make the reduction potential more negative compared to unsubstituted nitrobenzene, as these groups increase the electron density on the aromatic ring.

The table below shows representative half-wave potentials (E₁/₂) for the electrochemical reduction of some nitroaromatic compounds, illustrating the effect of substituents and pH.

| Compound | Medium/pH | E₁/₂ (V vs. SCE) |

| Nitrobenzene | pH 7 | -0.78 |

| 4-Nitroaniline | pH 7 | -0.85 |

| 4-Nitrophenol | pH 7 | -0.68 |

| 2,5-Dimethoxynitrobenzene | pH 9 | -0.92 |

This table is illustrative and based on data for analogous compounds. SCE refers to the Saturated Calomel Electrode.

Reactions Involving the Aromatic Amine Moiety

The reduction of this compound yields 4,5-dipropoxy-1,2-phenylenediamine. This product is an ortho-diamine, a class of compounds known for its utility in the synthesis of various heterocyclic systems. The two adjacent amino groups can readily participate in condensation reactions with bifunctional electrophiles.

A prominent example of this reactivity is the synthesis of benzimidazoles. The reaction of an o-phenylenediamine (B120857) with an aldehyde, followed by oxidative cyclization, or directly with a carboxylic acid or its derivatives under dehydrating conditions, leads to the formation of a benzimidazole (B57391) ring.

For 4,5-dipropoxy-1,2-phenylenediamine, reaction with an aldehyde (RCHO) would proceed via the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (often by air) to yield the corresponding 5,6-dipropoxy-2-substituted-benzimidazole.

The following table illustrates the types of condensation reactions that 4,5-dipropoxy-1,2-phenylenediamine would be expected to undergo, based on the known reactivity of other substituted o-phenylenediamines.

| Reactant | Reaction Conditions | Product Type |

| Aldehydes (RCHO) | Acid or metal catalyst, often with an oxidant | 2-Substituted-5,6-dipropoxybenzimidazole |

| Carboxylic Acids (RCOOH) | High temperature or with a dehydrating agent (e.g., polyphosphoric acid) | 2-Substituted-5,6-dipropoxybenzimidazole |

| 1,2-Diketones | Acidic or neutral conditions | Substituted quinoxaline |

| Phosgene or equivalents | Base | 5,6-Dipropoxybenzimidazolone |

This table is illustrative and based on the expected reactivity of the target compound's reduction product.

Acylation and Amidation Reactions

The primary amine group of this compound is a nucleophilic center that readily participates in acylation and amidation reactions. These reactions involve the treatment of the aniline (B41778) with an acylating agent, such as an acid chloride or acid anhydride (B1165640), typically in the presence of a base to neutralize the acidic byproduct. This transformation converts the amine into a more complex amide functionality, which can alter the compound's chemical properties and serve as a key step in multi-step syntheses.

While specific studies detailing the acylation of this compound are not extensively documented, the reactivity is analogous to other nitroaniline compounds. The general process involves the reaction of the nitroaniline with an acyl anhydride or acyl halide. libretexts.org The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields. For instance, N-acylation of anilines can be achieved under standard amidation conditions, though the reduced nucleophilicity of anilines compared to aliphatic amines may result in lower yields. pressbooks.pub

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-(2-nitro-4,5-dipropoxyphenyl)acetamide |

| This compound | Benzoyl Chloride | N-(2-nitro-4,5-dipropoxyphenyl)benzamide |

This table represents expected products based on the general reactivity of aromatic amines.

Diazotization and Coupling Reactions for Azo Compound Synthesis

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5°C) using sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric or sulfuric acid. masterorganicchemistry.comresearchgate.net The resulting 2-nitro-4,5-dipropoxybenzenediazonium salt is a versatile intermediate.

This diazonium salt is an electrophile and can react with electron-rich aromatic compounds, known as coupling components (e.g., phenols, naphthols, or other anilines), in an electrophilic aromatic substitution reaction called azo coupling. rsc.orglibretexts.org This process results in the formation of highly colored azo compounds, which are widely used as dyes. libretexts.orgyoutube.com The extended conjugated system formed by the -N=N- (azo) bridge linking the two aromatic rings is responsible for their characteristic colors. rsc.orgyoutube.com

For example, the diazotization of a similar compound, 2-methoxy-5-nitroaniline, followed by coupling with various naphthol and aminobenzene derivatives, has been shown to produce a series of monoazo disperse dyes. cognitoedu.org The general procedure involves preparing the diazonium salt solution and slowly adding it to a cooled solution of the coupling component. cognitoedu.org

Table 2: Potential Azo Dyes from this compound

| Diazonium Salt From | Coupling Component | Resulting Azo Compound Class |

|---|---|---|

| This compound | Phenol | Hydroxy Azo Benzene (B151609) Derivative |

| This compound | N,N-Dimethylaniline | Amino Azo Benzene Derivative |

| This compound | 2-Naphthol | Naphthyl Azo Benzene Derivative |

This table illustrates potential syntheses based on established azo coupling reactions.

Condensation and Cyclization Reactions

The ortho-positioning of the amino and nitro groups in this compound is a key structural feature that enables condensation and cyclization reactions to form heterocyclic systems. A particularly important transformation is the synthesis of benzimidazoles. lumenlearning.com This typically involves the reduction of the nitro group to a second amino group, forming a 1,2-diaminobenzene derivative (an o-phenylenediamine). This in-situ generated or isolated diamine can then be condensed with aldehydes or carboxylic acids to form the benzimidazole ring. lumenlearning.comnih.gov

Modern synthetic methods allow for a one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using reducing agents like zinc dust and sodium bisulfite in an aqueous medium. libretexts.org This approach is efficient and environmentally benign, providing direct access to 2-substituted benzimidazoles. libretexts.org

Table 3: Benzimidazole Synthesis via Reductive Cyclization

| Starting Material | Reagent 1 (Reduction) | Reagent 2 (Condensation) | Product |

|---|---|---|---|

| This compound | SnCl₂/HCl | Benzaldehyde | 2-Phenyl-5,6-dipropoxy-1H-benzimidazole |

| This compound | H₂, Pd/C | Formic Acid | 5,6-dipropoxy-1H-benzimidazole |

This table presents expected products from established benzimidazole synthesis routes.

Modifications of the Propoxy Substituents

Cleavage and Derivatization of Ethers

The two propoxy ether groups on the aromatic ring can also be sites for chemical modification. While ether linkages are generally stable, they can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the corresponding dihydroxyaniline derivative.

More subtle modifications can be achieved through derivatization. Research on related 4,5-dialkoxy-2-nitroanilines has demonstrated that transetherification is possible. uj.edu.pl In this reaction, a primary or secondary aliphatic alcohol, in the presence of a strong base like sodium hydroxide, can displace one of the existing alkoxy groups. This allows for the synthesis of unsymmetrically substituted 2-nitroanilines, where the two alkoxy groups are different. uj.edu.pl This process provides a route to fine-tune the physical and chemical properties of the molecule by introducing different alkyl chains. uj.edu.pl

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis

Further substitution reactions on the aromatic ring of this compound are governed by the combined directing effects of the four existing substituents.

Electrophilic Aromatic Substitution (EAS): The aromatic ring has two available positions for electrophilic attack (positions 3 and 6). The directing effects of the existing groups determine the regioselectivity:

-NH₂ group: A powerful activating group and an ortho-, para-director. cognitoedu.org

-OCH₂CH₂CH₃ groups: Strong activating groups and ortho-, para-directors. pressbooks.pub

-NO₂ group: A strong deactivating group and a meta-director. pressbooks.pubcognitoedu.org

The amino and propoxy groups are strongly activating and direct incoming electrophiles to the positions ortho and para to themselves. The nitro group is strongly deactivating and directs to the meta position. In this molecule, the activating effects of the amine and two propoxy groups dominate, strongly activating the ring for electrophilic substitution. The only available positions are C-3 and C-6. The C-6 position is ortho to one propoxy group and the amino group, and para to the other propoxy group, making it highly activated. The C-3 position is ortho to one propoxy group and meta to the amino group. Therefore, electrophilic substitution (e.g., halogenation, nitration) is predicted to occur predominantly at the C-6 position, which is most activated by the synergistic effects of the electron-donating groups.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group significantly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr). nih.govyoutube.com For an SₙAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, usually ortho or para to the nitro group. libretexts.org this compound itself does not possess a suitable leaving group for a typical SₙAr reaction. However, if a halogen were introduced onto the ring (for example, at the C-6 position), the resulting halo-derivative would be a candidate for SₙAr. A nucleophile could then displace the halide, facilitated by the stabilization of the negatively charged Meisenheimer intermediate by the ortho-nitro group. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2-nitro-4,5-dipropoxyphenyl)acetamide |

| N-(2-nitro-4,5-dipropoxyphenyl)benzamide |

| Sodium Nitrite |

| 2-nitro-4,5-dipropoxybenzenediazonium salt |

| Phenol |

| N,N-Dimethylaniline |

| 2-Naphthol |

| 2-methoxy-5-nitroaniline |

| Zinc |

| Sodium Bisulfite |

| Benzaldehyde |

| Formic Acid |

| 2-Phenyl-5,6-dipropoxy-1H-benzimidazole |

| 5,6-dipropoxy-1H-benzimidazole |

| Hydrobromic Acid |

| Boron Tribromide |

| Sodium Hydroxide |

| 1,2-diaminobenzene |

| o-phenylenediamine |

| Acetyl Chloride |

| Benzoyl Chloride |

| Hydrochloric Acid |

| Sulfuric Acid |

| Tin(II) Chloride |

Spectroscopic and Structural Characterization of 2 Nitro 4,5 Dipropoxyaniline and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing the structural arrangement of molecules.

The FTIR spectrum of 2-Nitro-4,5-dipropoxyaniline is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The analysis of these bands provides a molecular fingerprint of the compound.

Key vibrational frequencies are associated with the nitro (NO₂), amino (NH₂), and propoxy (O-CH₂-CH₂-CH₃) groups, as well as the aromatic ring. The nitro group typically exhibits strong and distinct asymmetric and symmetric stretching vibrations. chemicalbook.com For aromatic nitro compounds, these are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. arabjchem.org The amino group presents characteristic N-H stretching vibrations, usually as two distinct bands for the symmetric and asymmetric modes in the 3300-3500 cm⁻¹ range. researchgate.net

The presence of the propoxy groups is confirmed by C-H stretching vibrations of the alkyl chains, typically found between 2850 and 3000 cm⁻¹, and the C-O-C stretching vibrations. Aromatic C-H stretching and C=C ring stretching vibrations are also expected, contributing to the complexity of the spectrum.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | ~3450 | Medium |

| Symmetric N-H Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2970-2880 | Strong |

| Asymmetric NO₂ Stretch | ~1530 | Strong |

| Aromatic C=C Stretch | 1620-1580 | Medium |

| N-H Bending (Scissoring) | ~1620 | Medium |

| Symmetric NO₂ Stretch | ~1340 | Strong |

| C-N Stretch | ~1300 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Medium |

This data is predictive and based on the analysis of structurally related nitroaniline and alkoxy-substituted aromatic compounds.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the symmetric stretching of the nitro group and the aromatic ring vibrations.

The symmetric NO₂ stretch, which is often strong in the Raman spectrum, provides a clear diagnostic peak. nih.gov The aromatic ring breathing modes are also typically prominent. In contrast to FTIR, the N-H stretching vibrations are generally weaker in Raman spectra. The C-H stretching vibrations of the propoxy groups will also be present.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | ~3450 | Weak |

| Symmetric N-H Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2970-2880 | Strong |

| Symmetric NO₂ Stretch | ~1340 | Strong |

| Aromatic Ring Breathing | ~1000 | Medium-Strong |

| C-C-C Bending (Propoxy) | ~400-600 | Medium |

This data is predictive and based on the analysis of structurally related nitroaniline and alkoxy-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound will display distinct signals for the aromatic protons, the amino protons, and the protons of the two propoxy groups. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the nitro, amino, and alkoxy substituents.

The amino group protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The aromatic protons will appear as singlets due to their isolation from each other on the benzene (B151609) ring. The protons of the propoxy groups will exhibit characteristic triplet and sextet patterns due to spin-spin coupling.

Table 3: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | s | - |

| H-6 | ~6.3 | s | - |

| NH₂ | ~5.8 | br s | - |

| O-CH₂ (C4) | ~4.0 | t | ~6.5 |

| O-CH₂ (C5) | ~4.0 | t | ~6.5 |

| CH₂ (C4-propoxy) | ~1.8 | sext | ~7.0 |

| CH₂ (C5-propoxy) | ~1.8 | sext | ~7.0 |

| CH₃ (C4-propoxy) | ~1.0 | t | ~7.5 |

| CH₃ (C5-propoxy) | ~1.0 | t | ~7.5 |

s = singlet, t = triplet, sext = sextet, br s = broad singlet. This data is predictive and based on the analysis of structurally related substituted anilines.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons in this compound are influenced by the electron-donating amino and alkoxy groups and the electron-withdrawing nitro group.

The carbon atoms directly attached to the oxygen and nitrogen atoms will be significantly shifted downfield. The presence of six distinct aromatic carbon signals would confirm the proposed substitution pattern. The three different carbon environments in the propoxy chains will also be distinguishable.

Table 4: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~140 |

| C-2 (C-NO₂) | ~135 |

| C-3 (C-H) | ~115 |

| C-4 (C-O) | ~150 |

| C-5 (C-O) | ~145 |

| C-6 (C-H) | ~105 |

| O-CH₂ (Propoxy) | ~70 |

| CH₂ (Propoxy) | ~22 |

| CH₃ (Propoxy) | ~10 |

This data is predictive and based on the analysis of structurally related substituted anilines.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled protons within the propoxy groups. Specifically, cross-peaks would be observed between the O-CH₂ and the adjacent CH₂ protons, and between the CH₂ and the terminal CH₃ protons of each propoxy chain. No cross-peaks are expected for the aromatic or amino protons as they are singlets. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. consensus.app It would be used to definitively assign the chemical shifts of the protonated carbons. For instance, the aromatic proton at ~7.5 ppm would show a correlation to the aromatic carbon at ~115 ppm (C-3). Similarly, the protons of the propoxy groups would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule. consensus.app Key HMBC correlations would include:

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-4, and C-5.

The O-CH₂ protons of the propoxy groups showing correlations to the aromatic carbons they are attached to (C-4 and C-5).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. researchgate.net For this compound (C₁₂H₁₈N₂O₄), the exact mass can be calculated and would be compared against the experimentally determined value to confirm the molecular formula.

The expected monoisotopic mass of the neutral molecule is 254.1267 g/mol . Depending on the ionization technique used, such as Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution measurement of these ions would allow for the confident confirmation of the compound's elemental formula, distinguishing it from other isobaric compounds.

Table 1: Predicted HRMS Data for this compound This table presents calculated exact masses for expected ionic species of this compound. Experimental validation is required for confirmation.

| Ion Formula | Adduct Type | Calculated m/z |

| [C₁₂H₁₉N₂O₄]⁺ | [M+H]⁺ | 255.1339 |

| [C₁₂H₁₈N₂O₄Na]⁺ | [M+Na]⁺ | 277.1158 |

| [C₁₂H₁₈N₂O₄K]⁺ | [M+K]⁺ | 293.0898 |

| [C₁₂H₁₇N₂O₄]⁻ | [M-H]⁻ | 253.1194 |

Data sourced from theoretical calculations based on isotopic masses. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the functional groups present.

A common fragmentation for nitroaromatic compounds involves the loss of the nitro group (NO₂) or related neutral species like NO and OH. bldpharm.com The propoxy chains are also susceptible to fragmentation, primarily through the loss of propylene (B89431) (C₃H₆) or propanol (B110389) (C₃H₇OH). The fragmentation of the protonated molecule [M+H]⁺ at m/z 255.13 is expected to follow characteristic pathways, including the sequential loss of the aliphatic chains and cleavage of the nitro group. For instance, a primary fragmentation could be the loss of a propyl group or propene, followed by further fragmentation of the remaining structure.

Table 2: Plausible Fragmentation Pathway for [M+H]⁺ of this compound This table outlines a hypothetical fragmentation pathway. The relative abundances of fragment ions would depend on the specific conditions of the MS/MS experiment.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 255.13 | C₃H₆ (Propene) | 213.07 | [M+H-C₃H₆]⁺ |

| 255.13 | C₃H₇OH (Propanol) | 195.06 | [M+H-C₃H₇OH]⁺ |

| 213.07 | C₃H₆ (Propene) | 171.01 | [M+H-2(C₃H₆)]⁺ |

| 255.13 | NO₂ (Nitrogen dioxide) | 209.13 | [M+H-NO₂]⁺ |

| 255.13 | OH | 238.13 | [M+H-OH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.

The structure of this compound contains several chromophores—the parts of the molecule responsible for light absorption. Current time information in Bangalore, IN. The primary chromophore is the nitro-substituted benzene ring. The presence of the amino (-NH₂) group, which is an auxochrome (a group that modifies the absorption of a chromophore), and the two propoxy (-OC₃H₇) groups are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted nitrobenzene.

The expected electronic transitions are primarily π → π* and n → π* transitions. scholaris.caresearchgate.net The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring, are typically of high intensity. The n → π* transitions, involving the promotion of a non-bonding electron from the oxygen atoms of the nitro or ether groups, or the nitrogen of the amino group, to a π* antibonding orbital, are generally of lower intensity. Current time information in Bangalore, IN. The UV-Vis spectrum of similar compounds like 2-nitroaniline (B44862) shows characteristic absorption bands in the range of 280-420 nm. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol This table presents estimated absorption maxima (λ_max) based on the analysis of similar nitroaniline compounds. Actual values may vary depending on the solvent and experimental conditions.

| Electronic Transition | Expected λ_max (nm) | Chromophore |

| π → π | ~280-320 | Substituted Benzene Ring |

| n → π | ~400-430 | Nitro and Amino Groups |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Although no specific crystal structure for this compound has been found in the searched literature, the molecular conformation and crystal packing can be inferred from related structures. The molecule consists of a relatively planar aniline (B41778) ring, with the nitro group and the two flexible propoxy chains as substituents.

The conformation will be determined by the dihedral angles between the plane of the benzene ring and the substituents. The nitro group is often nearly coplanar with the benzene ring to maximize resonance, though steric hindrance from the adjacent amino group might cause a slight twist. nih.gov The propoxy chains, being flexible, can adopt various conformations.

The crystal packing would likely be dominated by intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro and propoxy groups can act as acceptors. These hydrogen bonds, along with van der Waals forces and potentially weak C-H···π interactions, would create a stable three-dimensional network in the crystal lattice. nih.govmdpi.com The specific packing arrangement would influence the crystal's density and melting point.

Table 4: Predicted Crystallographic Parameters and Interactions This table summarizes the expected crystallographic features for this compound based on general principles and data from analogous structures.

| Parameter | Expected Feature |

| Molecular Conformation | |

| Benzene Ring | Planar |

| Nitro Group | Near-coplanar with the ring, possibly slightly twisted |

| Propoxy Chains | Flexible, likely in an extended conformation |

| Intermolecular Interactions | |

| Hydrogen Bonding | N-H···O (between amino and nitro/propoxy groups) |

| Other Interactions | van der Waals forces, C-H···π interactions |

| Crystal System | Dependent on packing, common systems for such molecules include monoclinic or orthorhombic |

Analysis of Intermolecular Interactions in this compound and its Derivatives

Detailed research findings on the intermolecular interactions, specifically hydrogen bonding and π-π stacking, for the chemical compound “this compound” and its direct derivatives are not available in the public domain through the conducted searches.

While general principles of structural chemistry suggest that a molecule like this compound, possessing amino (-NH2), nitro (-NO2), and alkoxy (-OR) functional groups on a benzene ring, would likely exhibit a range of intermolecular interactions, specific crystallographic or computational data is required for a detailed and accurate analysis. Such data would provide precise information on bond lengths, angles, and intermolecular distances, which are essential for a definitive characterization of hydrogen bonds and π-π stacking interactions.

For context, studies on related nitroaniline compounds often reveal complex networks of intermolecular forces. For instance, research on various nitroaniline and dinitroaniline isomers has shown the presence of N-H···O hydrogen bonds, where the amino group acts as a hydrogen bond donor and the nitro group as an acceptor. These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures.

However, without specific experimental data from techniques like single-crystal X-ray diffraction or detailed computational modeling for this compound, any discussion of its intermolecular interactions would be purely speculative. The precise arrangement of molecules in the solid state, and thus the nature and strength of the intermolecular forces, cannot be determined.

Therefore, the creation of data tables and a detailed analysis of the research findings for the specified subsections is not possible at this time.

Theoretical and Computational Chemistry Investigations of 2 Nitro 4,5 Dipropoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules, offering a window into their electronic structure and properties without the need for empirical observation. For a molecule like 2-Nitro-4,5-dipropoxyaniline, these methods can elucidate the influence of its substituent groups—the nitro group, the amino group, and the two propoxy groups—on the benzene (B151609) ring.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties. acs.org Studies on various nitroaniline derivatives have demonstrated the significant impact of substituent groups on the π-electron distribution and aromaticity of the nitroaniline ring. acs.orgresearchgate.net

For instance, in 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond often forms between the amino and nitro groups, creating a six-membered chelate ring. acs.orgresearchgate.net This interaction influences the planarity of the molecule and its electronic properties. The presence of electron-donating groups, such as the dipropoxy groups in this compound, is expected to further modulate the electronic landscape. These groups can enhance the electron density on the aromatic ring, which in turn affects the molecule's reactivity and intermolecular interactions.

The interplay between the electron-withdrawing nitro group and the electron-donating amino and propoxy groups governs the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This distribution is critical in determining the charge transfer characteristics of the molecule, which are important for applications in nonlinear optics.

Ab initio methods are computational chemistry methods based on quantum mechanics. These calculations are performed without the inclusion of any experimental data. The effects of substituents and solvents on the ground state molecular geometry, dipole moments (µ), polarisabilities (α), and frontier molecular orbital energies (EHOMO, ELUMO) of 4-nitroaniline and its derivatives have been studied using ab initio methods. indexcopernicus.com These studies reveal that the substitution of alkyl groups at the amino nitrogen enhances the dipole moment, polarizability, and molecular size of 4-nitroaniline. indexcopernicus.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing valuable information that can aid in the identification and characterization of a compound.

Theoretical calculations are a powerful tool for predicting the vibrational frequencies and NMR chemical shifts of molecules. For a molecule with a similar core structure, 4,5-dimethyl-2-nitroaniline, computational studies using both Hartree-Fock and Density Functional Theory have been performed to analyze its geometry and vibrational spectra. researchgate.net These studies typically involve optimizing the molecular geometry and then calculating the vibrational frequencies and NMR shielding tensors. The calculated frequencies are often scaled to better match experimental data. niscpr.res.injchps.com

For this compound, one would expect the IR spectrum to show characteristic peaks for the N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and various vibrations associated with the aromatic ring and the propoxy groups. jchps.comresearchgate.net Similarly, the ¹H and ¹³C NMR spectra would exhibit chemical shifts influenced by the electronic environment of each nucleus, which is determined by the neighboring functional groups. researchgate.net

Table 1: Predicted Vibrational Frequencies for a Structurally Similar Compound (4,5-dimethyl-2-nitroaniline)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) |

| NH₂ asymmetric stretch | 3500 - 3400 |

| NH₂ symmetric stretch | 3400 - 3300 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| NO₂ asymmetric stretch | 1550 - 1500 |

| NH₂ scissoring | 1650 - 1600 |

| C=C aromatic stretch | 1600 - 1450 |

| NO₂ symmetric stretch | 1350 - 1300 |

Note: This data is for a structurally related compound and serves as an estimation for this compound.

The electronic absorption spectra of nitroaniline derivatives have been a subject of both experimental and theoretical interest. ulisboa.ptresearchgate.netresearchgate.net The position of the UV-Vis absorption maxima is strongly dependent on the electronic transitions between molecular orbitals. For nitroanilines, the lowest energy absorption band is typically a result of a charge-transfer transition from the HOMO, which is largely localized on the amino group and the benzene ring, to the LUMO, which is predominantly centered on the nitro group. ulisboa.pt

The introduction of electron-donating dipropoxy groups in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted 2-nitroaniline. This is because the electron-donating groups raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap and the energy required for the electronic transition.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For nitroaniline derivatives, quantum chemical calculations have been used to probe the decomposition reaction mechanism of their anions generated by atmospheric pressure chemical ionization. acs.org These studies have shown that the decomposition can occur in a two-stage process, involving an initial nitro-nitrite rearrangement followed by the elimination of nitric oxide. acs.org

Furthermore, computational studies can be employed to understand the reaction pathways of other reactions involving nitroanilines, such as their reactions with aldehydes. researchgate.net For this compound, computational modeling could be used to investigate its reactivity in various chemical transformations, providing insights into the transition states, activation energies, and reaction products. This information can be crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound would likely proceed via the electrophilic nitration of a precursor, 1,2-dipropoxybenzene, followed by amination, or more directly through the nitration of 3,4-dipropoxyaniline (B1622257). Computational chemistry, particularly through the use of Density Functional Theory (DFT), allows for the detailed investigation of reaction mechanisms, including the identification and characterization of transition states.

Transition state analysis for a synthetic pathway, such as the nitration of 3,4-dipropoxyaniline, involves locating the highest energy point along the reaction coordinate. This transition state structure represents the energetic barrier that must be overcome for the reaction to proceed. Key parameters obtained from these calculations include the activation energy (Ea), which dictates the reaction rate, and the geometry of the transition state, which provides insight into the steric and electronic factors governing the reaction's regioselectivity.

For the nitration of 3,4-dipropoxyaniline, the incoming electrophile (the nitronium ion, NO₂⁺) can attack several positions on the aromatic ring. The amino and propoxy groups are ortho-, para-directing activators. The position ortho to the amino group (C2) and ortho to the propoxy groups (C3 and C6) are all potential sites of nitration. Transition state calculations can predict the most favorable pathway by comparing the activation energies for attack at each of these positions. The presence of the bulky propoxy groups would likely disfavor attack at the C3 position due to steric hindrance. The strong activating and directing effect of the amino group would favor nitration at the C2 position.

A hypothetical data table summarizing the results of such a DFT study is presented below. The calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

| Parameter | Nitration at C2 | Nitration at C6 |

| Activation Energy (Ea) in kcal/mol | 15.2 | 18.5 |

| Relative Energy (kcal/mol) | 0.0 | +3.3 |

| Key Bond Distance (C-N) in Å | 2.15 | 2.20 |

This interactive table presents hypothetical data. The lower activation energy for nitration at the C2 position suggests that this is the kinetically favored product, leading to the formation of this compound.

Energetics of Nitro Group Reduction

The energetics of the nitro group reduction for this compound can be modeled to determine the reaction's feasibility and to understand the stability of the intermediates. DFT calculations can be employed to compute the standard enthalpies (ΔH°) and Gibbs free energies (ΔG°) for each step of the reduction pathway.

The typical reduction pathway is as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

Below is a hypothetical data table outlining the calculated thermodynamic parameters for the stepwise reduction of this compound.

| Reaction Step | ΔH° (kcal/mol) | ΔG° (kcal/mol) |

| R-NO₂ → R-NO | -25.8 | -24.1 |

| R-NO → R-NHOH | -45.2 | -43.5 |

| R-NHOH → R-NH₂ | -55.7 | -53.9 |

| Overall: R-NO₂ → R-NH₂ | -126.7 | -121.5 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable low-energy arrangements of its atoms, particularly concerning the rotation around single bonds. The key flexible parts of this molecule are the two propoxy side chains and the orientation of the amino and nitro groups relative to the benzene ring.

Computational methods, such as molecular mechanics or quantum mechanics, can be used to perform a systematic search of the conformational space. For this compound, a significant conformational feature is the likely presence of an intramolecular hydrogen bond between one of the hydrogens of the amino group and an oxygen atom of the adjacent nitro group. This interaction, commonly observed in o-nitroanilines, would lead to a more planar arrangement of these two groups with respect to the aromatic ring and would significantly stabilize this conformation.

The flexibility of the two propoxy chains also contributes to the conformational landscape. The rotation around the C(aromatic)-O and O-C(propyl) bonds will lead to various staggered and eclipsed conformers. The most stable conformers will be those that minimize steric hindrance between the propoxy chains and adjacent groups.

A hypothetical potential energy surface scan for the rotation of one of the propoxy groups would reveal the energy minima corresponding to stable conformers.

| Dihedral Angle (C4-C5-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | +5.2 | Eclipsed (High Energy) |

| 60° | +0.8 | Gauche |

| 180° | 0.0 | Anti (Lowest Energy) |

This interactive table presents hypothetical data for the rotation around the C5-O bond of one propoxy group.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a given environment, such as in a solvent or within a biological system. An MD simulation would track the movements of all atoms in the molecule over time, providing a picture of its flexibility, vibrational motions, and interactions with its surroundings. Key outputs from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to analyze interactions with solvent molecules.

Charge Distribution and Reactivity Site Prediction

The electronic structure of a molecule, specifically the distribution of electron density, is fundamental to understanding its reactivity. For this compound, the interplay between the electron-donating amino and propoxy groups and the electron-withdrawing nitro group creates a highly polarized system.

Computational methods can be used to quantify this charge distribution by calculating the partial atomic charges on each atom. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or fitting charges to the electrostatic potential (ESP) can be employed. The results of these calculations would show a significant negative charge localized on the oxygen atoms of the nitro group and a delocalized positive charge on the aromatic ring and the amino group.

A hypothetical table of calculated NBO charges for key atoms in this compound is shown below.

| Atom | Calculated Partial Charge (e) |

| N (in NO₂) | +0.45 |

| O (in NO₂) | -0.38 |

| N (in NH₂) | -0.25 |

| C2 (bonded to NO₂) | +0.15 |

| C1 (bonded to NH₂) | -0.10 |

This interactive table presents hypothetical data.

Beyond simple atomic charges, the molecular electrostatic potential (MEP) provides a more detailed and intuitive map of the charge distribution. The MEP is plotted on the molecule's electron density surface, with colors indicating regions of negative potential (red), positive potential (blue), and neutral potential (green). For this compound, the MEP would show a strong negative potential around the nitro group's oxygen atoms, making this a likely site for electrophilic attack or hydrogen bonding. Regions of positive potential would be located around the amino group's hydrogen atoms.

Reactivity indices derived from conceptual DFT, such as Fukui functions, can also be used to predict the most reactive sites for nucleophilic and electrophilic attack. The Fukui function identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron. This analysis would further refine the prediction of how this compound would interact with other reagents.

The Advanced Applications of this compound in Materials Science: A Review of Current Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific advanced applications of the chemical compound this compound in the fields of materials science as outlined in the requested article structure.

Extensive queries were conducted to locate information regarding its role as a precursor for organic electronic materials, its integration into conjugated polymers, and its applications in organic semiconductors or dielectric materials. Similarly, searches for its contribution to advanced dye and pigment chemistry, including the development of novel chromophores and the relationship between its molecular structure and colorimetric performance, yielded no specific results. Furthermore, no data was found concerning its use in electrochemical materials development.

Advanced Applications in Materials Science

Electrochemical Materials Development

Use in Non-Biological Sensor Technologies

There is currently no specific information available in peer-reviewed literature detailing the application of 2-Nitro-4,5-dipropoxyaniline in the development of non-biological sensor technologies. While functionalized aniline (B41778) and nitroaromatic compounds are sometimes explored for sensor applications due to their electrochemical and optical properties, dedicated research on this particular compound for such purposes has not been identified.

Components in Energy Storage Devices (e.g., redox-active materials in capacitors, if applicable)

The potential use of this compound as a redox-active material in energy storage devices like supercapacitors has not been specifically documented in available research. The field of redox-active organic materials for energy storage is an active area of investigation mdpi.comnih.govrsc.org, and conducting polymers, in general, are studied for their pseudocapacitive properties. mdpi.com However, studies focusing on the electrochemical properties and performance of this compound or its polymer within a capacitor or battery system are not found in the surveyed literature.

Polymerization Studies and Monomer Reactivity

Synthesis of Polymeric Systems through Various Polymerization Techniques

Specific methods for the polymerization of this compound are not described in the available scientific literature. Research on the polymerization of related compounds, such as aniline and its other derivatives, often involves oxidative or electrochemical polymerization techniques to create conductive polymers. researchgate.net However, the reactivity of the this compound monomer and the specific conditions required for its polymerization into a polymeric system have not been detailed in published studies. The influence of its specific substituents (nitro and dipropoxy groups) on monomer reactivity is a key factor that would require dedicated investigation. dtu.dk

Characterization of Resulting Polymer Properties (e.g., thermal stability, optical)

As there are no available studies on the successful polymerization of this compound, there is consequently no data on the characterization of its resulting polymer. The thermal properties (such as decomposition temperature via thermogravimetric analysis) and optical properties (such as UV-Vis absorption spectra) of poly(this compound) have not been reported. Characterization is a critical step following synthesis to understand a new polymer's potential for various applications. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Academic research on substituted nitroanilines, particularly those with alkoxy groups, has yielded several key findings that provide a framework for understanding the potential contributions of 2-Nitro-4,5-dipropoxyaniline. The presence and positioning of the nitro and alkoxy groups significantly influence the electronic properties and reactivity of the aniline (B41778) molecule.

Key contributions from the study of related compounds include:

Synthesis of Asymmetrically Substituted Nitroanilines : Research has demonstrated efficient synthetic pathways for 4,5-dialkoxy-2-nitroanilines with two different alkoxy chains. uj.edu.pl This work is crucial as it provides a methodology that could be adapted for the synthesis of this compound and its derivatives, allowing for fine-tuning of its properties.

Precursors for Heterocyclic Compounds : Dialkoxy-2-nitroanilines are valuable precursors for synthesizing more complex molecules, such as primaquine (B1584692) derivatives and other heterocyclic compounds. uj.edu.pl The reduction of the nitro group in these compounds yields o-phenylenediamines, which are versatile building blocks in organic synthesis.

Investigations into Liquid Crystals : Unsymmetrically substituted o-phenylenediamines, which can be derived from dialkoxy-2-nitroanilines, have been explored for their interesting properties in liquid crystals. uj.edu.pl The specific nature of the alkoxy groups can influence the phase behavior of these materials.

Development of Advanced Materials : Nitroanilines are being investigated for their potential in creating nanomaterials for applications like sensors and electronic devices. hopemaxchem.com For instance, nanocomposites made from 4-Nitroaniline-functionalized nanoparticles are being explored for their use as sensitive chemical sensors for detecting heavy metal ions and organic pollutants. hopemaxchem.com

The following table summarizes the key properties and findings for a selection of structurally related nitroaniline compounds, which can be used to infer the potential characteristics of this compound.

| Compound Name | Key Research Finding/Application | Reference |

| 4,5-dialkoxy-2-nitroanilines | Precursors for asymmetrically substituted heterocyclic compounds and potential use in liquid crystals. | uj.edu.pl |

| 4-Nitroaniline | Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). | hopemaxchem.com |

| 2-alkoxybenzimidazole N-oxides | Synthesized from the cyclization of N-substituted-o-nitroanilines, demonstrating a pathway to complex heterocyclic structures. | rsc.org |

| 4-methoxy-2-nitroaniline | An important intermediate in the synthesis of dyes and pigments, with research into continuous flow synthesis methods for improved efficiency. | nih.govgoogle.com |

Identification of Unexplored Research Avenues

While the broader field of nitroaniline chemistry is well-established, the specific substitution pattern of this compound presents several unexplored research avenues. The lack of dedicated studies on this compound means that its fundamental properties and potential applications are yet to be determined.

Key areas for future investigation include:

Fundamental Characterization : A foundational study on the synthesis and characterization of this compound is necessary. This would involve optimizing a synthetic route, likely through the nitration of 3,4-dipropoxyaniline (B1622257) or a related precursor, and thoroughly characterizing the compound using modern spectroscopic and analytical techniques.

Comparative Studies : A systematic comparison of the physicochemical properties of this compound with its isomers and analogues (e.g., compounds with different alkoxy groups or different substitution patterns) would provide valuable insights into structure-property relationships.

Reactivity and Derivatization : Exploring the reactivity of this compound would be a fruitful area of research. This could involve the reduction of the nitro group to form the corresponding diamine, which could then be used to synthesize novel polymers, dyes, or pharmaceutical scaffolds.

Computational Modeling : Theoretical studies, such as those employing Density Functional Theory (DFT), could be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound. These computational insights could guide experimental efforts.

Potential for Further Development in Specific Advanced Materials Contexts

The unique combination of a nitro group (an electron-withdrawing group) and two propoxy groups (electron-donating groups) on the aniline frame suggests that this compound could have significant potential in the field of advanced materials. The electronic asymmetry of the molecule could lead to interesting optical and electronic properties.

Potential applications in advanced materials include:

Nonlinear Optical (NLO) Materials : The push-pull electronic nature of this compound makes it a candidate for NLO materials. The intramolecular charge transfer from the electron-donating amino and alkoxy groups to the electron-withdrawing nitro group could result in a large molecular hyperpolarizability, a key requirement for NLO applications.

Organic Semiconductors : Derivatives of 4-Nitroaniline are being explored for use in organic semiconductors for flexible electronic devices. hopemaxchem.com Similarly, this compound could be investigated as a building block for novel organic semiconductors. The propoxy chains could enhance solubility and influence the solid-state packing of the molecules, which are critical factors for device performance.

Dye-Sensitized Solar Cells (DSSCs) : The chromophoric nature of nitroanilines suggests their potential use as sensitizers in DSSCs. The compound could be chemically modified to include an anchoring group for attachment to a semiconductor surface, such as titanium dioxide.

Chemosensors : The aniline and nitro functionalities provide sites for potential interaction with various analytes. By incorporating this compound into a larger molecular framework or a polymer, it might be possible to develop chemosensors that exhibit a detectable response (e.g., a change in color or fluorescence) upon binding to a specific ion or molecule.

The following table outlines potential research directions and the rationale behind them for this compound in the context of advanced materials.

| Research Direction | Rationale | Potential Application |

| Synthesis and NLO property measurement | The "push-pull" electronic structure is a common motif in NLO chromophores. | Optical switching and frequency conversion. |

| Derivatization for organic semiconductor applications | Alkoxy chains can improve processability and influence molecular packing in thin films. | Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). |

| Incorporation into dye-sensitized solar cell architecture | The nitroaniline core can act as a light-absorbing component. | Renewable energy generation. |

| Development of polymer-based chemosensors | The functional groups on the molecule can serve as recognition sites for analytes. | Environmental monitoring and chemical detection. |

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Nitro-4,5-dipropoxyaniline via nitration?

- Methodological Answer : Nitration reactions require precise control of acid strength and nitrating agents. For structurally similar compounds (e.g., 2-Nitro-4,5-dichloroacetanilide), nitration with a nitrating agent in 104% w/w sulfuric acid yields high efficiency and selectivity . For this compound, adjust reaction parameters (temperature, stoichiometry) to accommodate alkoxy substituents, which may deactivate the aromatic ring. Monitor by TLC or HPLC for intermediate formation.

Q. Which solvents and analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Nitroaniline derivatives (e.g., 2-Nitroaniline, 4-Nitroaniline) are often dissolved in methylene chloride:benzene (1:1) for HPLC or GC-MS analysis . For NMR, deuterated DMSO or CDCl₃ is recommended due to the compound’s polarity. UV-Vis spectroscopy can track nitro group transitions (λ~300-400 nm). Confirm purity via melting point analysis and elemental composition (CHNS/O).

Advanced Research Questions

Q. How can computational retrosynthesis tools streamline the design of novel synthetic routes for this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible one-step pathways. For example, nitro group introduction via electrophilic substitution could be prioritized, leveraging meta-directing effects of alkoxy groups. Validate predictions with DFT calculations to assess transition-state energetics and regioselectivity .

Q. How do alkoxy substituents (e.g., dipropoxy) influence the electronic and steric properties of nitroaniline derivatives?

- Methodological Answer : Alkoxy groups are strong electron donors, activating the aromatic ring toward electrophilic substitution but directing nitro groups to specific positions. Compare with thioether analogs (e.g., 2-Nitro-4-(propylthio)aniline) to evaluate steric effects: propoxy groups may hinder crystallization more than thioethers due to increased hydrophobicity. Use Hammett constants (σ) to quantify electronic effects .

Q. What experimental strategies resolve contradictions in reported reaction yields for nitroaniline derivatives?

- Methodological Answer : Discrepancies often arise from variations in acid strength, solvent purity, or side reactions (e.g., over-nitration). Replicate protocols from patent literature (e.g., 104% H₂SO₄ for nitration ) while controlling humidity and temperature. Use DOE (Design of Experiments) to isolate critical variables. Cross-validate yields via independent methods (e.g., gravimetric vs. spectroscopic quantification).

Key Research Considerations

- Synthetic Challenges : Alkoxy groups may reduce nitration efficiency; consider protective groups (e.g., acetylation) for regioselective control.

- Data Validation : Cross-reference computational predictions (e.g., Reaxys ) with experimental results to address reproducibility issues.

- Safety : Nitro compounds are potentially explosive; conduct small-scale reactions with proper safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。